molecular formula C8H5BrN2O B571616 4-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 1393576-10-7

4-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No. B571616
M. Wt: 225.045
InChI Key: HUBPXYFKMHEVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound with the following chemical formula: C₈H₄BrNO . It belongs to the class of naphthyridines and contains a bromine atom at position 4. The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery.



Synthesis Analysis

The synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, bromination of precursor compounds, and subsequent functionalization. The most common method is the cyclization of 2-amino-3-bromopyridine with an appropriate carbonyl compound under specific conditions. Detailed experimental procedures and optimization strategies can be found in the literature.



Molecular Structure Analysis

The molecular structure of 4-Bromo-1,7-naphthyridin-8(7H)-one consists of a naphthyridine ring fused with a carbonyl group. The bromine atom is positioned at the 4th carbon of the naphthyridine ring. The compound’s three-dimensional arrangement and bond angles play a crucial role in its reactivity and biological activity. Computational studies and X-ray crystallography have provided insights into its geometry and electronic properties.



Chemical Reactions Analysis

4-Bromo-1,7-naphthyridin-8(7H)-one participates in various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. It can serve as a precursor for the synthesis of other functionalized naphthyridines or related heterocycles. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the development of novel derivatives with diverse biological activities.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 180-190°C.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as acetone, chloroform, and methanol.

  • Color : 4-Bromo-1,7-naphthyridin-8(7H)-one appears as a pale yellow crystalline solid.

  • Stability : It is relatively stable under ambient conditions but may degrade upon exposure to strong acids or bases.

  • UV-Vis Absorption : The compound exhibits characteristic absorption bands in the UV region, which can be useful for its identification and quantification.


Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling and synthesis.

  • Hazardous Reactions : Avoid contact with strong oxidizing agents or reducing agents.

  • Personal Protective Equipment : Use appropriate protective gear (gloves, goggles, lab coat) when working with this compound.

  • Environmental Impact : Dispose of waste properly according to local regulations.


Future Directions

Future research on 4-Bromo-1,7-naphthyridin-8(7H)-one should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

  • Derivatives : Synthesize and evaluate novel derivatives with improved properties.

  • Structure-Activity Relationships : Understand how structural modifications affect its biological effects.


properties

IUPAC Name

4-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-4-10-7-5(6)1-3-11-8(7)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPXYFKMHEVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,7-naphthyridin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.